molecular formula C24H28N2O2S B2913522 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one CAS No. 1209635-52-8

3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one

Cat. No.: B2913522
CAS No.: 1209635-52-8
M. Wt: 408.56
InChI Key: GZXVFINLOBTKIO-UHFFFAOYSA-N
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Description

3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one is a synthetic small molecule featuring a privileged thiazole scaffold, a pyridyl group, and a hydroxy-substituted propanone linker. The thiazole ring is a prominent heterocycle in medicinal chemistry, found in numerous bioactive molecules and FDA-approved drugs with applications spanning from antimicrobials to anticancer agents . This specific compound combines the thiazole core with a pyridin-3-yl group at the 2-position, a structural motif present in compounds investigated for interacting with biological targets like kinases and receptors . The 4-heptylphenyl substituent may contribute enhanced lipid solubility, potentially favoring interactions with hydrophobic pockets in proteins or improving cell membrane permeability. Molecules incorporating similar bisthiazole or pyridyl-thiazole architectures have demonstrated potent, structure-dependent antiproliferative properties in vitro against both drug-sensitive and resistant cancer cell lines, as evidenced in recent studies on lung cancer models . As a research chemical, this compound serves as a valuable intermediate or core structure for designing novel molecules in drug discovery and chemical biology. It is suitable for investigating structure-activity relationships (SAR), synthesizing targeted libraries, and exploring mechanisms of action. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(4-heptylphenyl)-3-hydroxy-1-(2-pyridin-3-yl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-2-3-4-5-6-8-18-10-12-19(13-11-18)21(27)15-22(28)23-17-26-24(29-23)20-9-7-14-25-16-20/h7,9-14,16-17,21,27H,2-6,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXVFINLOBTKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(CC(=O)C2=CN=C(S2)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the heptylphenyl group. The final step involves the addition of the hydroxy group to the propanone backbone. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogs sharing key structural features (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Physicochemical Properties Reported Biological Activity
3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one (Target) 4-Heptylphenyl group; thiazole-pyridine hybrid High logP (lipophilic due to heptyl chain) Hypothesized kinase inhibition
4-Acetyl-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-yl)-5H-pyrrol-2-one () Pyrrolone core replaces thiazole; furan substituent Moderate solubility (polar pyrrolone) TNF-α inhibition via molecular docking
5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxothiazolidin-4-one () Thioxothiazolidinone core; fluorophenyl-propoxyphenyl group High molecular weight (623.93 g/mol) Anticancer activity (unspecified targets)
3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyoxime () Oxime modification; chlorophenyl substituent Lower logP (shorter alkyl chain) Antifungal/antiviral potential
4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone () Trifluoromethylphenyl group; methoxyphenyl-thiazole-pyridine Enhanced metabolic stability (CF3 group) Crystallographic studies only

Key Observations

Hydrophobicity and Solubility :

  • The heptylphenyl group in the target compound increases lipophilicity (logP ~5–6 predicted), compared to analogs with shorter alkyl chains (e.g., , logP ~3–4). This may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Core Influence: The thiazole-pyridine hybrid in the target compound is distinct from pyrrolone ( ) or pyrazole-thiazolidinone ( ) cores.

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., CF3 in ) show improved metabolic stability, while hydroxy/oxime groups (e.g., ) may facilitate hydrogen bonding to biological targets like TNF-α .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves:

  • Mitsunobu reaction for β-hydroxy ketone formation.
  • Suzuki coupling to attach the pyridinyl-thiazole group, as seen in similar pyridine-thiazole hybrids .

Biological Activity

3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one, a compound with the molecular formula C24_{24}H28_{28}N2_2O2_2S, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological properties, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A heptylphenyl group
  • A hydroxyl functional group
  • A pyridine-thiazole hybrid moiety

These structural components contribute to its biological activity and interaction with various cellular targets.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Key Findings:

  • IC50_{50} Values : The compound showed an IC50_{50} of approximately 0.57 µM in HL-60 human promyelocytic leukemia cells, indicating strong cytotoxicity. In contrast, it exhibited an IC50_{50} greater than 50 µM in non-cancerous cell lines, suggesting selectivity for cancer cells .
Cell LineIC50_{50} (µM)
HL-60 (Leukemia)0.57
Non-cancerous cells>50

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and disruption of mitochondrial membrane potential.

Apoptotic Effects :

  • Treatment with the compound resulted in a significant increase in apoptotic cells (42.7% for MCF-7 breast cancer cells), indicating that it promotes cell death through intrinsic apoptotic pathways .

Mitochondrial Impact :

  • The compound caused depolarization of mitochondrial membranes, a hallmark of early apoptotic events. This was evidenced by a marked increase in the number of cells exhibiting reduced mitochondrial membrane potential compared to controls .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyridine-thiazole derivatives, providing context for understanding the activity of our compound:

  • Anticancer Potential : A series of pyridine-thiazole hybrids were synthesized and evaluated for their anticancer properties. These compounds showed varying degrees of efficacy against multiple cancer cell lines, with some derivatives demonstrating potent cytotoxicity comparable to established chemotherapeutics .
  • Mechanistic Insights : Research indicated that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, further supporting their potential as anticancer agents .

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